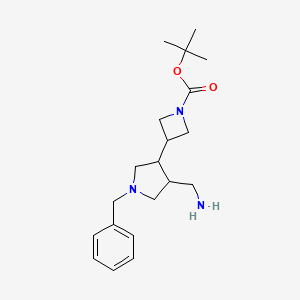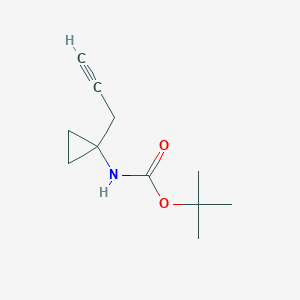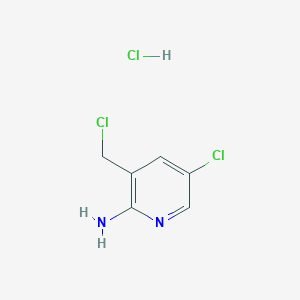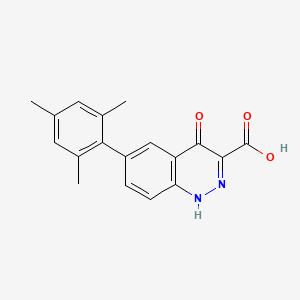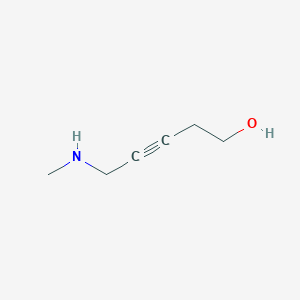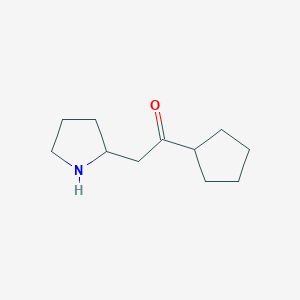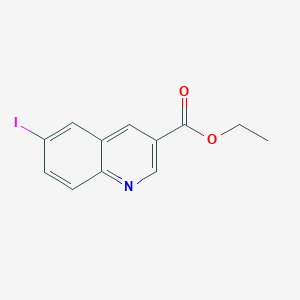
Ethyl 6-iodoquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-iodoquinoline-3-carboxylate is a quinoline derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an ethyl ester group at the 3-position and an iodine atom at the 6-position of the quinoline ring. The quinoline scaffold is a versatile structure found in many biologically active molecules, making this compound a valuable building block in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 6-iodoquinoline-3-carboxylate can be synthesized through a Friedländer reaction, which involves the condensation of 1-(2-amino-5-iodophenyl)ethanone with ethyl 4-chloro-3-oxobutanoate in the presence of chlorotrimethylsilane (TMSCl) as a promoter . This reaction proceeds under mild conditions and yields the desired product in good quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Friedländer reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Cross-Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Yield various substituted quinoline derivatives.
Oxidation and Reduction: Produce oxidized or reduced quinoline compounds.
Cross-Coupling Reactions: Result in the formation of biaryl or other complex structures.
Applications De Recherche Scientifique
Ethyl 6-iodoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Serves as a probe in biological studies to investigate the function of quinoline-containing molecules.
Industry: Utilized in the synthesis of materials with specific properties, such as luminescent materials.
Mécanisme D'action
The mechanism of action of ethyl 6-iodoquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its quinoline ring. The iodine atom and ethyl ester group can influence its binding affinity and specificity. The exact pathways involved would vary based on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Ethyl 6-iodoquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloroquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 6-bromoquinoline-3-carboxylate: Contains a bromine atom at the 6-position.
Ethyl 6-fluoroquinoline-3-carboxylate: Features a fluorine atom at the 6-position.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions, such as cross-coupling, that other halogenated quinolines may not undergo as efficiently .
Propriétés
Formule moléculaire |
C12H10INO2 |
|---|---|
Poids moléculaire |
327.12 g/mol |
Nom IUPAC |
ethyl 6-iodoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10INO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 |
Clé InChI |
MNHGYIHELAALBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Triazol-1-yl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B15243764.png)

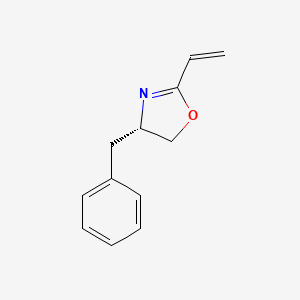

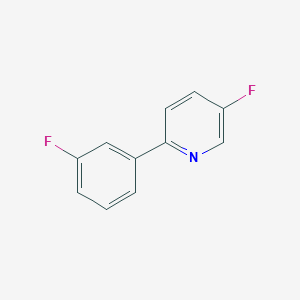

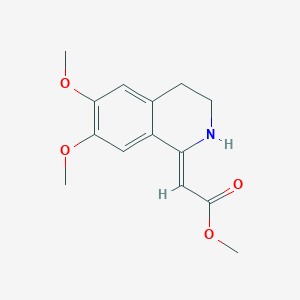
![(E)-tert-Butyl (3-(2-methoxyethyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B15243822.png)
